An In-depth Technical Guide to Cholesteryl Laurate: Structure, Properties, and Applications in Research and Drug Development
An In-depth Technical Guide to Cholesteryl Laurate: Structure, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl laurate, the ester of cholesterol and lauric acid, is a significant lipid molecule with diverse applications in scientific research and pharmaceutical development. Its unique physicochemical properties, stemming from its amphiphilic nature, make it a valuable component in various delivery systems and a subject of study in cell membrane biology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to cholesteryl laurate. Furthermore, it delves into its role in drug delivery systems and its involvement in cellular signaling pathways, offering a valuable resource for researchers and professionals in the field.
Chemical Structure and Identification
Cholesteryl laurate, also known as cholesteryl dodecanoate, is a cholesteryl ester.[1] It consists of a rigid steroid nucleus derived from cholesterol, to which a 12-carbon saturated fatty acid, lauric acid, is attached via an ester bond at the C-3 position.[2]
The IUPAC name for cholesteryl laurate is [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate.[1] Its chemical structure is depicted in Figure 1.
Figure 1. Chemical Structure of Cholesteryl Laurate.
Table 1: Chemical Identifiers of Cholesteryl Laurate
| Identifier | Value | Reference |
| Molecular Formula | C39H68O2 | [1][3][4][5][6] |
| Molecular Weight | 568.96 g/mol | [1][3][4][6] |
| CAS Number | 1908-11-8 | [1][3][6] |
| PubChem CID | 102182 | [1] |
| InChI Key | RMLFYKFCGMSLTB-ZBDFTZOCSA-N | [4] |
| SMILES | CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2(C)C(=CC[C@@]3([H])[C@]4([H])CC--INVALID-LINK--(--INVALID-LINK--CCCC(C)C)[C@@]4(C)CC[C@@]32[H])C1 | [4] |
| Synonyms | Cholesterol laurate, Cholesteryl dodecanoate, Dodecanoic acid, cholesteryl ester | [1][3][5][6] |
Physicochemical Properties
Cholesteryl laurate is a white to off-white solid at room temperature.[7] Its physical and chemical properties are summarized in the tables below.
Table 2: Physical Properties of Cholesteryl Laurate
| Property | Value | Reference |
| Melting Point | 91-92 °C | [6][7] |
| Boiling Point (Predicted) | 609.4 ± 34.0 °C | [7] |
| Density (Predicted) | 0.96 ± 0.1 g/cm³ | [7] |
| Solubility | Chloroform (B151607) (Slightly), Hexanes (Slightly) | [7] |
| Physical Form | Solid | [5][6][7] |
Table 3: Computed Physicochemical Properties of Cholesteryl Laurate
| Property | Value | Reference |
| XLogP3 | 14.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 17 | [1] |
| Exact Mass | 568.521931 g/mol | [1] |
| Monoisotopic Mass | 568.521931 g/mol | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Heavy Atom Count | 41 | [1] |
| Complexity | 843 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of cholesteryl laurate, compiled from various sources to provide a practical guide for laboratory work.
Synthesis of Cholesteryl Laurate via Esterification
This protocol describes the synthesis of cholesteryl laurate by the esterification of cholesterol with lauric acid, a common and effective method.
Materials:
-
Cholesterol
-
Lauric acid
-
Toluene (anhydrous)
-
Triphenylphosphine-sulfur trioxide adduct (Ph3P·SO3)
-
Sodium bicarbonate (NaHCO3), 5% aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve cholesterol (1 equivalent) and lauric acid (1.2 equivalents) in anhydrous toluene.
-
Catalyst Addition: Add the triphenylphosphine-sulfur trioxide adduct (0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a 5% aqueous solution of sodium bicarbonate to neutralize any unreacted acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a hexane:ethyl acetate gradient (e.g., starting from 98:2) to separate the pure cholesteryl laurate from unreacted starting materials and byproducts.
-
Collect the fractions containing the pure product (identified by TLC).
-
Evaporate the solvent from the collected fractions to obtain pure cholesteryl laurate as a white solid.
-
Figure 2. Experimental workflow for the synthesis of cholesteryl laurate.
Analysis of Cholesteryl Laurate by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of cholesteryl laurate using reverse-phase HPLC with a UV detector.
Materials:
-
Cholesteryl laurate standard
-
Sample containing cholesteryl laurate
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of cholesteryl laurate standard in a mixture of methanol and chloroform (1:1 v/v). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing cholesteryl laurate in the methanol/chloroform mixture. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol
-
Gradient: A linear gradient can be employed, for example, starting with 50% B and increasing to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
Detection: UV at 210 nm
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Identify the cholesteryl laurate peak based on the retention time of the standard.
-
Quantify the amount of cholesteryl laurate in the samples by comparing the peak area to the calibration curve.
-
Figure 3. Workflow for the HPLC analysis of cholesteryl laurate.
Applications in Drug Development
Cholesteryl laurate's amphiphilic nature and biocompatibility make it a valuable excipient in the development of drug delivery systems, particularly for lipophilic drugs.[8]
Role in Liposomes and Nanoparticles
Cholesteryl laurate can be incorporated into the lipid bilayer of liposomes and the matrix of lipid nanoparticles. Its presence can influence the physical properties of these delivery systems in several ways:
-
Stability: The rigid steroid core of cholesteryl laurate can increase the packing density of phospholipids (B1166683) in a liposomal bilayer, thereby enhancing its stability and reducing drug leakage.[9]
-
Drug Loading: For hydrophobic drugs, the inclusion of cholesteryl laurate can increase the drug-loading capacity of the formulation.
-
Cellular Uptake: Cholesterol and its esters are recognized by cells and can facilitate the uptake of drug-loaded nanoparticles through endocytotic pathways.[8] Studies have shown that lipid nanoparticles formulated with esterified cholesterol can deliver nucleic acids more efficiently than those with regular cholesterol.
Impact on Drug Release
The incorporation of cholesteryl laurate into a drug delivery system can modulate the release profile of the encapsulated drug. The increased rigidity of the lipid matrix can lead to a more sustained release of the therapeutic agent.
Biological Significance and Signaling Pathways
While specific signaling pathways directly activated by cholesteryl laurate are not extensively documented, its role as a cholesteryl ester places it at the center of crucial cellular processes, particularly those involving lipid rafts.
Cholesteryl Esters and Lipid Rafts
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins.[1] These rafts serve as platforms for the assembly and activation of signaling complexes. Cholesteryl esters are key components of these microdomains and play a vital role in their formation, stability, and function.[1]
By modulating the composition and physical properties of lipid rafts, cholesteryl esters can influence a variety of signaling pathways, including those mediated by:
-
G protein-coupled receptors (GPCRs)
-
Receptor tyrosine kinases (RTKs)
The sequestration or exclusion of signaling molecules from lipid rafts, influenced by the presence of cholesteryl esters, can significantly impact downstream signaling cascades.
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of Cholesterol and Lipid Rafts in Cancer Signaling: A Promising Therapeutic Opportunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
